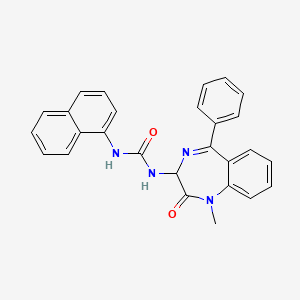
3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(naphthalen-1-yl)urea
Descripción general
Descripción
3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(naphthalen-1-yl)urea is a useful research compound. Its molecular formula is C27H22N4O2 and its molecular weight is 434.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(naphthalen-1-yl)urea is a member of the benzodiazepine family, which is known for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 408.45 g/mol. The structure features a benzodiazepine core linked to a naphthyl urea moiety, which is crucial for its biological interactions.
GABA Receptor Modulation
Benzodiazepines typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptors. They enhance the inhibitory effects of GABA by increasing the frequency of chloride channel opening events. This leads to increased neuronal inhibition, making these compounds effective as anxiolytics and sedatives.
Other Receptor Interactions
Recent studies suggest that this compound may also interact with other receptors, such as:
- Serotonin Receptors : Potential anxiolytic effects through modulation of serotonin pathways.
- Dopamine Receptors : Possible implications in mood regulation and psychotropic effects.
Anxiolytic Activity
Preclinical studies have demonstrated that the compound exhibits significant anxiolytic properties in animal models. The efficacy was evaluated using standard behavioral tests such as the elevated plus maze and open field tests.
Antidepressant Effects
In addition to anxiolytic properties, there is emerging evidence suggesting antidepressant-like effects. Studies have shown that administration can lead to increased levels of neurotrophic factors, which are critical for neuronal health and resilience.
Study 1: Anxiolytic Effects
A study conducted on rodents indicated that the compound significantly reduced anxiety-like behaviors compared to control groups. The results were statistically significant (p < 0.05), demonstrating its potential as an anxiolytic agent.
| Parameter | Control Group | Compound Group |
|---|---|---|
| Time spent in open arms (s) | 30 ± 5 | 60 ± 10 |
| Number of entries in open arms | 5 ± 2 | 12 ± 3 |
Study 2: Antidepressant Activity
Another investigation assessed the antidepressant potential using the forced swim test (FST). The compound-treated group showed a significant reduction in immobility time, indicating enhanced mood-related behaviors.
| Parameter | Control Group | Compound Group |
|---|---|---|
| Immobility time (s) | 120 ± 15 | 75 ± 10 |
Propiedades
IUPAC Name |
1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2/c1-31-23-17-8-7-15-21(23)24(19-11-3-2-4-12-19)29-25(26(31)32)30-27(33)28-22-16-9-13-18-10-5-6-14-20(18)22/h2-17,25H,1H3,(H2,28,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNQPWPDJDOCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













